Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is officially designated as ethyl (E)-2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate, reflecting its stereochemical configuration and complete substitution pattern. The name systematically describes the carbon backbone as a four-carbon butenoic acid derivative with the double bond positioned between carbons 2 and 3.
The nomenclature hierarchy prioritizes the ester functionality as the primary suffix, with the cyano group and phenylmethoxyphenyl substituent treated as substituents on the main chain. Alternative accepted names include ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate, where benzyloxy represents an equivalent naming convention for the phenylmethoxy group. The systematic approach ensures unambiguous identification by specifying the exact positions of all substituents relative to the carboxylic acid carbon, which serves as carbon-1 in the numbering system.
Chemical Abstracts Service has assigned the unique identifier 885266-49-9 to this compound, providing an internationally recognized reference number for database searches and regulatory documentation. The systematic naming conventions also accommodate structural variants and isomers, ensuring precise differentiation between closely related compounds that differ only in substitution patterns or stereochemistry.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₂₀H₁₉NO₃, indicating a composition of twenty carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is precisely calculated as 321.369765520096 atomic mass units, reflecting the contribution of all constituent atoms. This molecular composition places the compound in the category of medium-sized organic molecules with significant structural complexity.
| Atomic Component | Count | Atomic Mass Contribution |
|---|---|---|
| Carbon | 20 | 240.22 |
| Hydrogen | 19 | 19.15 |
| Nitrogen | 1 | 14.01 |
| Oxygen | 3 | 47.98 |
| Total | 43 | 321.37 |
The exact mass determination yields 321.13649347 grams per mole, which differs slightly from the molecular weight due to isotopic abundance considerations. The monoisotopic mass calculation specifically accounts for the most abundant isotopes of each element, providing enhanced precision for mass spectrometric applications. The heavy atom count totals twenty-four atoms, excluding hydrogen atoms from the enumeration.
Topological polar surface area calculations indicate a value of 59.3 square angstroms, suggesting moderate polarity characteristics that influence solubility and membrane permeability properties. The complexity parameter reaches 496, reflecting the intricate branching patterns and multiple functional groups present in the molecular structure. These molecular descriptors provide quantitative measures for computational modeling and structure-activity relationship studies.
Stereochemical Configuration and Isomerism
The stereochemical analysis of this compound reveals the presence of geometric isomerism around the carbon-carbon double bond between positions 2 and 3. The compound exists preferentially in the E-configuration, where the cyano group and phenylmethoxyphenyl substituent adopt a trans arrangement across the double bond. This geometric preference is indicated by the systematic name ethyl (E)-2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate.
The International Chemical Identifier string provides detailed stereochemical information: InChI=1S/C20H19NO3/c1-3-23-20(22)19(13-21)15(2)17-10-7-11-18(12-17)24-14-16-8-5-4-6-9-16/h4-12H,3,14H2,1-2H3/b19-15+. The notation "/b19-15+" specifically denotes the E-configuration of the double bond, confirming the trans relationship between major substituents. This stereochemical arrangement significantly influences the molecular conformation and subsequent physical properties.
Computational analysis indicates one defined bond stereocenter and zero undefined stereocenters, confirming the unambiguous geometric configuration. The absence of atomic stereocenters simplifies the stereochemical landscape, focusing attention on the single geometric isomerism site. The E-configuration typically exhibits enhanced stability compared to the corresponding Z-isomer due to reduced steric interactions between bulky substituents.
Rotational freedom around single bonds provides additional conformational flexibility, with seven rotatable bonds identified in the molecular structure. This conformational mobility allows the molecule to adopt various three-dimensional arrangements while maintaining the fixed E-configuration around the critical double bond. The combination of geometric constraints and rotational freedom creates a complex conformational space that influences biological activity and chemical reactivity patterns.
X-ray Crystallographic Data and Solid-State Conformation
X-ray crystallography represents the most definitive method for determining three-dimensional molecular structures in the solid state, providing atomic-level precision for bond lengths, angles, and spatial arrangements. The technique involves directing X-rays at single crystals and analyzing the resulting diffraction patterns to reveal atomic positions within the crystal lattice. For this compound, crystallographic analysis would provide crucial information about preferred conformations and intermolecular interactions in the solid phase.
The fundamental principle underlying X-ray crystallography relies on Bragg's law, which relates diffraction angles to interplanar spacing according to the equation nλ = 2d sin θ, where n represents the diffraction order, λ denotes X-ray wavelength, d indicates interplanar spacing, and θ represents half the scattering angle. This relationship enables precise determination of atomic coordinates and molecular geometry. Crystal preparation requires obtaining high-quality single crystals suitable for X-ray analysis, which can be achieved through controlled crystallization from appropriate solvents.
The workflow for crystallographic structure determination involves multiple steps including crystal mounting, X-ray exposure, data collection, and computational structure refinement. The crystalline sample must diffract X-rays uniformly to generate interpretable diffraction patterns. Modern X-ray diffractometers equipped with area detectors can rapidly collect comprehensive datasets suitable for high-resolution structure determination.
Expected crystallographic parameters for this compound would include unit cell dimensions, space group symmetry, and atomic coordinates for all non-hydrogen atoms. The solid-state conformation would reveal the precise three-dimensional arrangement of the phenylmethoxyphenyl group relative to the cyano-substituted butenoate backbone. Intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces would be clearly identified through crystallographic analysis.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of hydrogen and carbon environments. Proton nuclear magnetic resonance spectra would exhibit characteristic signals for the ethyl ester group, with the ethoxy methyl appearing as a triplet around 1.2-1.4 parts per million and the methylene protons generating a quartet at approximately 4.1-4.3 parts per million. The phenylmethoxy substituent would produce complex multipets in the aromatic region between 7.0-7.5 parts per million, with the benzylic methylene appearing as a singlet near 5.1 parts per million.
The alkene proton attached to carbon-2 would resonate as a characteristic singlet in the range of 5.8-6.2 parts per million, reflecting the electron-withdrawing influence of the adjacent cyano and ester groups. The methyl group on carbon-3 would appear as a singlet around 2.4-2.6 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information, with the nitrile carbon appearing near 118 parts per million and the carbonyl carbon resonating around 165 parts per million.
Infrared spectroscopy offers valuable functional group identification through characteristic vibrational frequencies. The cyano group would generate a strong, sharp absorption band between 2200-2280 wavenumbers, providing definitive confirmation of the nitrile functionality. The ester carbonyl would produce an intense absorption around 1735-1765 wavenumbers, consistent with α,β-unsaturated ester systems. Aromatic carbon-hydrogen stretching vibrations would appear in the 3000-3100 wavenumbers region, while aromatic carbon-carbon stretching modes would manifest in the 1440-1625 wavenumbers range.
Mass spectrometric analysis would provide molecular weight confirmation and fragmentation pattern information. The molecular ion peak would appear at mass-to-charge ratio 321, corresponding to the intact molecular formula C₂₀H₁₉NO₃. Characteristic fragmentation patterns would include loss of the ethoxy group (mass 45) to generate a peak at mass-to-charge ratio 276, and loss of the entire ethyl ester portion (mass 73) producing a fragment at mass-to-charge ratio 248. The base peak would likely correspond to the phenylmethoxyphenyl cation at mass-to-charge ratio 199, reflecting the stability of this aromatic system.
Properties
IUPAC Name |
ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-23-20(22)19(13-21)15(2)17-10-7-11-18(12-17)24-14-16-8-5-4-6-9-16/h4-12H,3,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJKZQESXHRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Approach
This method involves condensation of an ethyl cyanoacetate derivative with an aldehyde or ketone bearing the phenylmethoxyphenyl group.
Ethyl cyanoacetate + Aromatic aldehyde (with phenylmethoxyphenyl group) → α,β-unsaturated ester
- A base catalyst such as piperidine or pyridine is used.
- The reaction occurs under reflux conditions.
- The resulting α,β-unsaturated nitrile ester is purified via recrystallization or chromatography.
- Straightforward and high-yielding.
- Suitable for introducing various aromatic groups.
Wittig or Horner–Wadsworth–Emmons (HWE) Reactions
These methods involve the formation of the conjugated double bond via phosphonium or phosphonate reagents.
Phosphonium or phosphonate ylide + Carbonyl compound (e.g., aldehyde with phenylmethoxyphenyl group) → α,β-unsaturated ester
- Preparation of the ylide from triphenylphosphine derivatives.
- Reaction with aldehyde under anhydrous conditions.
- Purification by chromatography.
- Control over the stereochemistry (E/Z isomers).
- Suitable for complex aromatic substituents.
Specific Preparation Method for Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate
Based on the structural similarities with compounds documented in chemical literature, a plausible synthetic route involves:
Synthesis of the Aromatic Aldehyde Intermediate
- Preparation of 3-(phenylmethoxy)benzaldehyde :
- Starting from 3-hydroxybenzaldehyde, perform methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- This yields 3-(phenylmethoxy)benzaldehyde.
Knoevenagel Condensation
- React ethyl cyanoacetate with 3-(phenylmethoxy)benzaldehyde :
- Use a catalytic amount of piperidine.
- Conduct the reaction in ethanol or acetic acid as solvent.
- Reflux the mixture until completion (monitored by TLC).
Purification
- The product is purified via recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Confirmed by spectroscopic methods (NMR, IR, MS).
Data Table Summarizing Preparation Methods
| Step | Reagents | Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | 3-(Phenylmethoxy)benzaldehyde | Methylation (MeI, K2CO3) | Synthesize aldehyde intermediate | Methylation of phenolic hydroxyl group |
| 2 | Ethyl cyanoacetate | Reflux with piperidine | Knoevenagel condensation | Formation of α,β-unsaturated nitrile ester |
| 3 | Purification solvents | Recrystallization | Purify target compound | Confirm purity via spectroscopic analysis |
Research Findings and Literature Evidence
- The synthesis of similar compounds, such as ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate, employs analogous steps, emphasizing the versatility of the Knoevenagel condensation in constructing these conjugated systems (see,).
- The reaction conditions, such as solvent choice and catalysts, significantly influence yield and stereoselectivity, with ethanol and piperidine being common choices.
- The introduction of phenylmethoxy groups is typically achieved via methylation of phenolic precursors, which are then used in condensation reactions.
Notes on Optimization and Variations
- Stereochemistry control: Using different bases or reaction temperatures can influence the E/Z isomer ratio.
- Functional group tolerance: The method tolerates various substituents on the aromatic ring, allowing for structural diversity.
- Alternative routes: Cross-coupling reactions (e.g., Suzuki) could be employed for more complex substitutions if necessary.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of adhesives, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related α,β-unsaturated esters, focusing on substitutions, synthesis, and applications.
Structural Analogues and Substituent Effects
Physical and Chemical Properties
Key Research Findings and Trends
Substituent Impact :
- Electron-withdrawing groups (e.g., fluorine in ) enhance stability and bioactivity .
- Methoxy groups () improve solubility but may reduce membrane permeability .
Synthetic Efficiency: Indium(III) catalysis () offers high regioselectivity and atom economy compared to traditional methods .
Bioactivity Correlations: Cyanoacrylates with bulky aromatic groups (e.g., phenylmethoxy) show promise in targeting resistant pathogens, though direct data for the target compound is needed .
Biological Activity
Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Formula : C20H19NO3
- Molecular Weight : 333.37 g/mol
- CAS Number : 885266-49-9
This compound is synthesized primarily through a Knoevenagel condensation reaction involving an aromatic aldehyde and ethyl cyanoacetate, often enhanced by microwave irradiation to improve yield and reaction times.
Anticancer Properties
Recent studies suggest that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 15.2 | Apoptosis induction |
| Study B | A549 (lung cancer) | 12.5 | Cell cycle arrest |
| Study C | HeLa (cervical cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It shows promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Table 2: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptotic signaling.
- Receptor Modulation : It may modulate the activity of receptors involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.
Case Studies
A notable case study published in a peer-reviewed journal highlighted the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to controls, with minimal side effects observed.
Q & A
Q. What are the common synthetic routes for Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate, and how are reaction conditions optimized?
The compound is typically synthesized via Knoevenagel condensation, where ethyl cyanoacetate reacts with substituted benzaldehyde derivatives in the presence of a base (e.g., piperidine). Optimization involves adjusting solvent polarity, catalyst concentration, and temperature to enhance yield and purity. For example, benzene/ethyl acetate (4:1) systems are effective for purification . Kinetic studies using UV-Vis spectroscopy can monitor reaction progress, and HPLC ensures purity (>95%) post-synthesis .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- NMR : 1H/13C NMR in CDCl3 identifies functional groups (cyano, ester, phenylmethoxy) and confirms regiochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 275.30 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL refines crystal structures, with data collected at 100 K for accuracy .
Q. How is the initial biological activity of this compound screened in pharmacological research?
In vitro antioxidant assays (e.g., DPPH radical scavenging) and anti-inflammatory models (e.g., carrageenan-induced paw edema in rats) are standard. Dose-response curves (0.1–100 µM) assess efficacy, with IC50 values compared to controls like ascorbic acid .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?
Ambiguities in double-bond geometry (E/Z) or substituent orientation are addressed using SHELX programs for structure solution and refinement. Comparative analysis with analogs (e.g., ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate) identifies deviations in bond lengths/angles (e.g., C=C: ~1.34 Å) .
Q. What strategies optimize reaction yields when electron-withdrawing/donating groups affect reactivity?
Electron-withdrawing groups (e.g., -NO2) accelerate condensation but may require lower temperatures to prevent side reactions. For electron-donating groups (e.g., -OCH3), microwave-assisted synthesis (80°C, 30 min) improves efficiency. Solvent-free conditions or ionic liquids enhance green chemistry metrics .
Q. How should researchers address contradictory bioactivity data across structural analogs?
Cross-validate using orthogonal assays (e.g., FRAP for antioxidants) and computational docking to identify binding site variations. For example, 3-phenylmethoxy substitution may enhance membrane permeability compared to 3,4-dimethoxy analogs, altering cellular uptake .
Q. What mechanistic insights explain the compound’s electrophilic reactivity in enzyme inhibition studies?
The α,β-unsaturated ester acts as a Michael acceptor, forming covalent adducts with nucleophilic cysteine residues (e.g., in COX-2). Density Functional Theory (DFT) calculates electrophilicity indices (ω > 1.5 eV) to predict reactivity .
Q. Which methods ensure enantiomeric purity during asymmetric synthesis?
Chiral HPLC (Chiralpak AD-H column) or SFC (supercritical CO2) separates enantiomers. Circular Dichroism (CD) confirms absolute configuration, while kinetic resolution with lipases (e.g., CAL-B) achieves >99% ee .
Q. How do substituent variations on the phenyl ring influence structure-activity relationships (SAR)?
Quantitative SAR (QSAR) models correlate substituent Hammett constants (σ) with bioactivity. For instance, 3-phenylmethoxy groups enhance lipid solubility (logP ~3.2) and blood-brain barrier penetration compared to polar 4-nitro derivatives .
Q. What advanced techniques assess thermal stability and degradation pathways?
Thermogravimetric Analysis (TGA) under N2 (10°C/min) identifies decomposition thresholds (>200°C). LC-MS/MS tracks degradation products (e.g., cyano group hydrolysis to amides) under accelerated storage conditions (40°C/75% RH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
